Glutathione diethyl ester (TFA)
Description
Context of Glutathione (B108866) (GSH) in Cellular Biochemistry
Glutathione (GSH) is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), and it stands as the most abundant non-protein thiol in mammalian cells. Its unique chemical structure, particularly the sulfhydryl group of cysteine, endows it with potent antioxidant and detoxification properties.
Glutathione plays a multifaceted role in a vast array of physiological and biological processes. It is a crucial player in antioxidant defense, detoxification of both endogenous and exogenous compounds, and the regulation of cellular processes such as cell proliferation, differentiation, and apoptosis (programmed cell death). Furthermore, GSH is involved in the maintenance of the thiol status of proteins and the regeneration of other antioxidants like vitamins C and E. Its widespread importance is underscored by its presence in virtually all cellular compartments, including the mitochondria and the nucleus.
Cellular redox homeostasis, the delicate balance between oxidizing and reducing agents, is fundamental for normal cellular function. Glutathione is a cornerstone of this balance. The ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG) is a primary indicator of the cellular redox state. A high GSH/GSSG ratio is essential for protecting cells from the damaging effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are byproducts of normal metabolism and environmental stressors.
Glutathione exerts its antioxidant effects through several mechanisms:
Direct Scavenging: GSH can directly neutralize a variety of free radicals and reactive species.
Enzymatic Detoxification: It serves as a cofactor for enzymes such as glutathione peroxidase, which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.
Conjugation Reactions: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide range of electrophilic compounds, including toxins and carcinogens, facilitating their excretion from the body.
Impairment of the GSH redox cycle significantly increases the susceptibility of cells to oxidative damage.
Despite its critical roles, direct oral or intravenous supplementation with glutathione to augment intracellular levels has proven largely ineffective. Several challenges hinder its therapeutic application:
Poor Bioavailability: Oral glutathione is subject to enzymatic degradation in the gastrointestinal tract by gamma-glutamyl transpeptidase, limiting its absorption.
Inefficient Cellular Uptake: As a hydrophilic molecule, glutathione cannot efficiently cross the lipid bilayers of cell membranes.
Rapid Clearance: Intravenously administered glutathione has a very short half-life in the bloodstream.
These limitations have spurred the development of alternative strategies to effectively increase intracellular glutathione concentrations.
Rationale for Glutathione Ester Prodrug Strategies
To overcome the challenges of direct GSH supplementation, researchers have developed prodrugs, which are modified versions of a drug that are inactive until they are metabolized within the body. Glutathione esters are a prominent class of these prodrugs.
The primary design principle behind glutathione esters is to increase their lipophilicity (fat-solubility) to facilitate their passage across cell membranes. This is achieved by esterifying one or both of the carboxyl groups of glutathione. By masking the negative charges of the carboxyl groups, the resulting ester derivatives are more lipid-soluble and can more readily diffuse across the cell membrane.
Glutathione diethyl ester has both the glycine and the glutamate carboxyl groups esterified. This modification significantly enhances its ability to penetrate cells compared to both glutathione itself and the monoethyl ester form.
Once inside the cell, glutathione esters are hydrolyzed by intracellular enzymes called esterases. This enzymatic cleavage removes the ethyl groups, releasing functional glutathione. This process allows for a sustained increase in intracellular glutathione levels.
Specifically for glutathione diethyl ester, the delivery mechanism involves a two-step process within human cells:
Rapid Conversion to Monoester: Glutathione diethyl ester is first rapidly converted to glutathione monoethyl ester.
Sustained Release of Glutathione: The intracellular levels of the monoester rise significantly, providing a reservoir for the subsequent, more gradual release of glutathione over time.
This mechanism of sustained delivery makes glutathione diethyl ester a highly effective agent for repleting and augmenting intracellular glutathione concentrations for research purposes. nih.gov
Detailed Research Findings
Numerous studies have demonstrated the superior efficacy of glutathione diethyl ester in elevating intracellular glutathione levels compared to other forms.
| Compound | Cell Type | Observation |
| Glutathione Diethyl Ester | Human erythrocytes, peripheral blood mononuclear cells, fibroblasts, ovarian tumor cells, purified T cells | Transported much more effectively than the corresponding monoethyl ester. nih.gov |
| Glutathione Diethyl Ester | Human cells | Rapidly converted to the monoester, leading to intracellular monoester levels significantly higher than those achieved by direct application of the monoester. nih.gov |
| Glutathione Monoethyl Ester | Many types of cells | Effectively transported into cells and converted intracellularly into glutathione. nih.gov |
| Glutathione | Human lymphoid cells, normal human skin fibroblasts | Not effectively transported into these cells. nih.gov |
These findings highlight the significant advantage of the diethyl ester form for ensuring robust intracellular delivery of glutathione. The ability to manipulate intracellular glutathione concentrations with this level of efficiency has made glutathione diethyl ester an invaluable tool in the study of diseases associated with oxidative stress, such as neurodegenerative disorders, inflammation, and metabolic diseases.
Significance of Glutathione Diethyl Ester (TFA) as a Research Tool and Prodrug Candidate
Glutathione diethyl ester (TFA), a diester derivative of the endogenous antioxidant glutathione (GSH), represents a significant advancement in biomedical research, primarily serving as a valuable research tool and a promising prodrug candidate. medchemexpress.comsparkjadesd.com The core challenge with direct therapeutic or experimental application of glutathione is its poor cellular uptake due to its hydrophilic nature and negative charge at physiological pH, which prevents it from efficiently crossing lipid cell membranes. nih.gov To overcome this limitation, researchers developed esterified forms of glutathione, such as glutathione diethyl ester (GDE), to enhance its cellular permeability.
The fundamental principle behind GDE's efficacy lies in its increased lipophilicity. nih.gov By esterifying both of glutathione's carboxyl groups with ethyl groups, the molecule's negative charges are masked, facilitating its transport across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bonds, releasing functional glutathione and thereby effectively increasing intracellular GSH levels. nih.gov This mechanism bypasses the energy-dependent and feedback-inhibited pathway of de novo glutathione synthesis. nih.gov
As a research tool, glutathione diethyl ester is indispensable for investigating the roles of oxidative stress and glutathione depletion in a wide range of cellular processes and pathological conditions. By allowing researchers to manipulate and elevate intracellular glutathione concentrations, GDE helps to elucidate the complex mechanisms of cellular redox homeostasis and detoxification pathways. It is frequently used in experimental models to explore cellular protection mechanisms against various insults, including radiation damage and oxidative injury. Studies have employed GDE to probe the significance of glutathione in mitigating conditions such as neurodegenerative diseases, inflammation, and metabolic disorders.
The compound's function as a prodrug candidate is a direct extension of its ability to deliver glutathione into cells. nih.govnih.gov In human cells, GDE is a particularly effective delivery agent for glutathione. medchemexpress.comsparkjadesd.comnih.gov Research has shown that human cells can transport glutathione diethyl ester much more effectively than the corresponding monoethyl ester. nih.gov Inside the cell, GDE is rapidly converted to the monoethyl ester, which then serves as a reservoir for the sustained release of glutathione over time. nih.gov This efficient delivery system makes glutathione diethyl ester a candidate for therapeutic strategies aimed at replenishing depleted intracellular glutathione stores in various disease states. nih.govbachem.com
Table 1: Comparative Efficacy of Glutathione Esters in Cellular Uptake
| Compound | Cellular Transport into Human Cells | Intracellular Conversion | Outcome |
| Glutathione (GSH) | Inefficient / Poor | N/A | Limited ability to increase intracellular GSH levels directly. nih.gov |
| Glutathione Monoethyl Ester (GME) | Moderately effective | Hydrolyzed to Glutathione | Can increase intracellular GSH levels. nih.gov |
| Glutathione Diethyl Ester (GDE) | Highly effective | Rapidly converted to GME, then to GSH | Leads to significantly higher intracellular levels of GME and sustained release of GSH. nih.gov |
Detailed research findings have highlighted the utility of glutathione esters in various experimental contexts. For instance, these compounds have been shown to be more effective than native GSH at increasing intracellular glutathione levels in human lymphoid cells, fibroblasts, and endothelial cells. nih.gov This enhanced delivery has tangible protective effects, as demonstrated by the increased viability of irradiated human lymphoid cells when treated with glutathione ethyl ester. caymanchem.com
Table 2: Selected Research Findings on Glutathione Esters
| Research Area | Cell/Model System | Key Finding | Reference Compound(s) |
| Cystic Fibrosis | Epithelial lung cystic fibrosis cells (IB3-1) | Increased mitochondrial GSH levels, reduced reactive oxygen species (ROS), and restored mitochondrial function. caymanchem.com | Glutathione ethyl ester |
| Oxidative Stress in Aging | Bovine oocytes from aged cows | Modulated age-related oxidative damage and improved oocyte developmental capacity. targetmol.commedchemexpress.com | Glutathione ethyl ester |
| Cancer Research | Pancreatic cancer cells | Decreased lipid oxidation and ferroptosis in cystine-deficient cells. caymanchem.com | Glutathione ethyl ester |
| Radiation Protection | Human lymphoid cells | Increased cell viability after irradiation. caymanchem.com | Glutathione ethyl ester |
| Neuroprotection | Mesencephalic culture (old mice) | Demonstrated effectiveness in enhancing tissue sulfhydryl levels. nih.gov | Glutathione monoethyl ester |
Structure
2D Structure
Properties
Molecular Formula |
C16H26F3N3O8S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H25N3O6S.C2HF3O2/c1-3-22-12(19)7-16-13(20)10(8-24)17-11(18)6-5-9(15)14(21)23-4-2;3-2(4,5)1(6)7/h9-10,24H,3-8,15H2,1-2H3,(H,16,20)(H,17,18);(H,6,7)/t9-,10-;/m0./s1 |
InChI Key |
USGFUNMVEYPOIY-IYPAPVHQSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OCC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Glutathione Diethyl Ester Tfa
Historical Perspectives on Glutathione (B108866) Ester Synthesis
The journey to synthesizing glutathione esters began with the foundational work on the parent molecule itself. Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) was first isolated in 1929, but its complete chemical synthesis was not achieved until 1952 by Vincent du Vigneaud. Following the successful synthesis of GSH, attention turned to creating derivatives that could overcome its poor bioavailability.
The concept of using esterification to enhance cellular uptake was pioneered by researchers who recognized that masking the carboxyl groups of GSH would create a more lipophilic molecule capable of crossing cell membranes. Early methods for esterification of GSH in the 1980s utilized acid-catalyzed reactions in alcohols like ethanol (B145695). These studies demonstrated that the resulting monoesters, particularly the glycine (B1666218) ester, were effectively transported into tissues and converted to GSH intracellularly. nih.govnih.govnih.gov These initial successes established the fundamental principle that esterification is a viable strategy for systemic GSH delivery and laid the groundwork for the development of more refined and specific synthetic protocols, including the synthesis of diesters like glutathione diethyl ester. nih.govnih.gov
Chemical Synthesis Approaches for Glutathione Diethyl Ester and Analogues
The synthesis of glutathione diethyl ester presents a chemical challenge due to the multiple reactive functional groups on the tripeptide: two carboxylic acids, an amine, and a thiol. To achieve selective esterification and prevent unwanted side reactions, chemists have employed various strategies, ranging from classical esterification reactions to the use of protecting groups and solid-phase techniques.
The most direct route to glutathione esters is the esterification of the carboxylic acid groups present in the glutamyl and glycyl residues.
Fischer-Speier esterification is a classical and widely used method for preparing esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. For glutathione, this typically involves dissolving the peptide in an excess of the desired alcohol (e.g., ethanol for the diethyl ester) with a catalyst such as hydrogen chloride (HCl), sulfuric acid (H₂SO₄), or thionyl chloride (SOCl₂). nih.govnih.govnih.govufl.edu The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester products. tamu.edu
When reduced glutathione (GSH) is the starting material, the reaction with ethanol and an acid catalyst can yield a mixture of products. nih.govnih.gov This includes the desired glutathione diethyl ester, as well as two isomeric monoesters (the γ-glutamyl monoester and the glycyl monoester) and a cyclized byproduct. nih.govnih.gov A more efficient approach often starts with oxidized glutathione (GSSG), where the thiol groups are protected as a disulfide bond, to simplify the reaction. nih.gov Esterification of GSSG with thionyl chloride in ethanol at low temperatures (0-4 °C) for 24 hours has been shown to produce the corresponding glutathione tetraethyl ester in quantitative yield without the need for extensive purification. nih.gov
Table 1: Fischer Esterification of Oxidized Glutathione (GSSG) with Various Alcohols
| Starting Material | Alcohol | Catalyst | Product | Yield | Reference |
| L-Oxidized Glutathione | Methanol (B129727) | Thionyl Chloride | GSSG Tetramethyl Ester | 100% | nih.gov |
| L-Oxidized Glutathione | Ethanol | Thionyl Chloride | GSSG Tetraethyl Ester | 100% | nih.gov |
| L-Oxidized Glutathione | 2-Propanol | Thionyl Chloride | GSSG Tetraisopropyl Ester | 100% | nih.gov |
To achieve greater control over the synthesis and to prepare specific derivatives for further modification, protecting group strategies are often employed. nih.gov The tert-butyloxycarbonyl (tBoc) group is a common acid-labile protecting group for the primary amine of the glutamyl residue.
A reliable method for synthesizing N-tBoc protected glutathione esters starts with oxidized glutathione (GSSG). nih.govnih.gov The process involves a multi-step sequence:
Esterification: GSSG is first esterified using a Fischer esterification protocol, for instance, with HCl in dry methanol, to produce the tetra-alkyl ester (e.g., GSSG tetramethyl ester). nih.govnih.gov
N-Protection: The primary amino group is then protected by reacting the GSSG tetraester with di-tert-butyl dicarbonate (B1257347) (tBoc₂O). This step selectively adds the tBoc group to the nitrogen of the glutamate (B1630785) residue. nih.gov
Disulfide Cleavage: The final step is the reductive cleavage of the disulfide bond to yield two molecules of the N-tBoc-glutathione dialkyl ester. nih.gov
This approach prevents unwanted reactions at the amino group and provides a versatile intermediate for further chemical modifications. nih.gov
Table 2: Synthetic Scheme for N-tBoc Glutathione Dimethyl Ester
| Step | Reaction | Reagents | Outcome | Reference |
| 1 | Fischer Esterification | GSSG, HCl, Methanol | GSSG Tetramethyl Ester | nih.govnih.gov |
| 2 | N-Protection | GSSG Tetramethyl Ester, tBoc₂O | N,N'-di-tBoc GSSG Tetramethyl Ester | nih.gov |
| 3 | Disulfide Cleavage | N,N'-di-tBoc GSSG Tetramethyl Ester, Tributylphosphine (B147548) | N-tBoc Glutathione Dimethyl Ester | nih.gov |
When syntheses begin with oxidized glutathione (GSSG), the final step to obtain the desired monomeric glutathione ester is the cleavage of the disulfide bond. nih.gov The disulfide linkage in GSSG and its esterified derivatives serves as an effective protecting group for the reactive thiol. nih.gov
The reduction of the disulfide bond in the protected GSSG tetraester can be achieved using various reducing agents. A common and effective method is the use of phosphines, such as tributylphosphine (Bu₃P). nih.gov The reaction is typically carried out in a solvent system like aqueous isopropanol (B130326) under an inert atmosphere (e.g., argon) to prevent re-oxidation of the resulting thiol. nih.gov This cleavage step is generally high-yielding and cleanly converts the disulfide-linked dimer into two molecules of the desired thiol-containing glutathione ester. nih.gov The use of glutathione reductase is another method for cleaving the disulfide bond, mimicking the biological recycling of GSSG to GSH. mmpc.org
Solid-Phase Peptide Synthesis (SPPS) offers a powerful and versatile platform for creating peptides and their derivatives, including analogs of glutathione. nih.govspringernature.com In SPPS, the peptide is assembled sequentially while one end is anchored to an insoluble polymer resin. peptide.com This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. peptide.com
SPPS has been adapted for the manual synthesis of glutathione analogs, providing a practical approach for generating libraries of related compounds. nih.govspringernature.com The strategy typically involves attaching the C-terminal amino acid (glycine) to the resin, followed by sequential deprotection and coupling of the subsequent amino acids (cysteine and glutamic acid), which have their side chains appropriately protected. For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy can be used for the temporary protection of the α-amino groups. nih.gov
This technique is not limited to the canonical peptide but can be used to create derivatives with modified backbones or side chains, or to synthesize isomers such as D-glutathione by using the corresponding D-amino acids. nih.gov While not a direct method for producing glutathione diethyl ester itself, SPPS is a key technology for synthesizing structurally diverse glutathione derivatives that may incorporate ester functionalities or other modifications. nih.govnih.gov
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Glutathione Derivatives
Fmoc-Chemistry Based Synthesis Techniques
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used in solid-phase peptide synthesis (SPPS) to protect the α-amino group of amino acids. springernature.com This technique is also applicable to the synthesis of glutathione and its analogs. The Fmoc group is stable under acidic conditions used for the cleavage of other protecting groups but can be readily removed by a mild base, such as piperidine. nih.gov
In the context of synthesizing glutathione derivatives, Fmoc-protected amino acids are sequentially coupled to a solid support. researchgate.net For instance, the synthesis of a glutathione analog might start with loading the first Fmoc-protected amino acid with its side chain appropriately protected onto a resin. nih.gov Following the deprotection of the Fmoc group, the next Fmoc-protected amino acid is coupled using a coupling reagent like HBTU. researchgate.net This cycle of deprotection and coupling is repeated to build the desired peptide sequence.
The use of Fmoc chemistry allows for the synthesis of complex peptides and their analogs, including those containing modified amino acids like selenocysteine. jst.go.jp
Deprotection and Cleavage Procedures Utilizing Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) is a strong acid commonly employed for the final cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. youtube.comnih.gov The success of this step is critical and can be affected by side reactions, particularly with sensitive amino acids like tryptophan, tyrosine, methionine, and cysteine. nih.govactivotec.com
To minimize these side reactions, a cleavage "cocktail" containing TFA and various scavengers is used. nih.gov A common cocktail, known as Reagent K, consists of TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). nih.gov These scavengers capture the reactive cationic species generated during the cleavage process, preventing them from modifying the peptide. youtube.com
The general procedure for TFA cleavage involves treating the peptide-resin with the cleavage cocktail for a specific duration. rsc.org After cleavage, the resin is filtered off, and the peptide is typically precipitated from the TFA solution using cold diethyl ether. youtube.com The crude peptide can then be purified, often by high-performance liquid chromatography (HPLC). peptide.com It is important to thoroughly wash the peptide resin before cleavage, especially to remove any residual dimethylformamide (DMF), which can inhibit the effectiveness of TFA. merckmillipore.com
Preparation of Related Glutathione Esters and Selenoglutathione Analogues
The synthesis of various glutathione esters and their selenium-containing counterparts has been extensively explored to enhance the therapeutic potential of glutathione.
Synthesis of Glutathione Monomethyl and Di-tert-butyl Esters
The synthesis of N-tBoc-L-glutathione dimethyl ester can be achieved through Fischer esterification of L-glutathione disulfide (GSSG) with methanol and HCl, followed by protection of the amino group with di-tert-butyl dicarbonate (tBoc₂O) and subsequent cleavage of the disulfide bond. nih.govnih.gov An alternative route involves the direct esterification and tBoc protection of reduced glutathione (GSH). nih.govnih.gov
The preparation of N-tBoc-L-glutathione di-tert-butyl ester involves a multi-step process starting with S-palmitoylation of GSH in TFA, followed by N-tBoc protection, esterification with tert-butanol (B103910) using a carbodiimide (B86325) and copper(I) chloride, and finally, removal of the thioester. nih.govnih.gov These derivatives with orthogonal protecting groups are valuable for further synthetic modifications. nih.govlookchem.com
| Compound | Starting Material | Key Reagents | Reference(s) |
| N-tBoc-L-glutathione dimethyl ester | L-glutathione disulfide (GSSG) or L-glutathione (GSH) | HCl/Methanol, tBoc₂O, Tributylphosphine | nih.gov, nih.gov |
| N-tBoc-L-glutathione di-tert-butyl ester | L-glutathione (GSH) | Palmitoyl chloride/TFA, tBoc₂O, Diisopropylcarbodiimide/Copper(I) chloride, NaOMe/Methanol | nih.gov, nih.gov |
Synthesis of Glutathione Monoethyl Ester
Glutathione monoethyl ester is typically synthesized through the esterification of GSH with ethanol using an acid catalyst like sulfuric acid or hydrogen chloride. nih.govufl.edunih.gov The reaction is often carried out in the presence of a dehydrating agent to drive the equilibrium towards the ester product. nih.gov Analysis of the reaction products has shown that the primary product is the glycyl monoester, with smaller amounts of the γ-glutamyl ester, the diethyl ester, and a cyclized byproduct. nih.gov Purification of the monoester from these byproducts can be achieved by utilizing the difference in their solubilities at different pH levels or through chromatographic methods. google.com
A procedure based on sulfuric acid catalysis in ethanol, followed by neutralization with an ion-exchange resin, has been reported to yield a crystalline product free of sulfate, GSH, and the diester. nih.gov
| Product | Starting Material | Key Reagents | Key Steps | Reference(s) |
| Glutathione Monoethyl Ester | Reduced Glutathione (GSH) | Anhydrous Ethanol, Sulfuric Acid | Esterification, Neutralization with Dowex-1 resin, Crystallization | nih.gov |
| Glutathione Monoethyl Ester | Reduced Glutathione (GSH) | Anhydrous Ethanol, Sulfuric Acid | Esterification, Precipitation with diethyl ether, Crystallization | ufl.edu |
Chemical Synthesis of Selenoglutathione Diselenide
Solid-phase synthesis has emerged as a more efficient method for preparing GSeSeG. jst.go.jpacs.org More recently, a high-yield (up to 98%) liquid-phase peptide synthesis (LPPS) has been developed. acs.orgnih.gov The synthesis and characterization of GSeSeG have been crucial for studying its redox properties and potential applications. acs.orgacs.orgnih.govnih.gov
Advances in Synthetic Optimization and Process Scale-Up
Optimizing the synthesis of glutathione and its esters is crucial for their wider application. Research has focused on improving reaction conditions and developing more efficient production methods.
One approach to enhance esterification efficiency involves using thionyl chloride in various alcohols. nih.govmdpi.com This method has been shown to produce tetra-alkyl esters of oxidized glutathione in high yields without the need for extensive purification. nih.govmdpi.com For example, the reaction of oxidized L-glutathione with thionyl chloride in methanol or ethanol at low temperatures for 24 hours resulted in a 100% yield of the corresponding tetra-methyl or tetra-ethyl ester. nih.govmdpi.com
| Starting Material | Alcohol | Product | Yield | Reference |
| L-oxidized glutathione | Methanol | Tetra methyl ester | 100% | nih.gov |
| L-oxidized glutathione | Ethanol | Tetra ethyl ester | 100% | nih.gov |
For the production of glutathione itself, fermentation processes using microorganisms like Saccharomyces cerevisiae are being optimized. nih.gov Studies have identified key factors affecting glutathione production, such as the concentration of peptone, potassium dihydrogen phosphate, and glutamic acid in the fermentation medium. nih.gov Furthermore, genetic engineering approaches, such as expressing glutathione synthetase in E. coli, are being explored to increase production yields. mdpi.com These advancements aim to provide more cost-effective and scalable methods for producing glutathione and its derivatives. nih.govmdpi.comnih.gov
Biological and Biochemical Mechanisms of Glutathione Diethyl Ester Tfa
Mechanisms of Cellular Permeation and Intracellular Transport
Glutathione (B108866), a tripeptide, is generally not transported efficiently into most animal cells. pnas.org To circumvent this, esterified forms of GSH have been developed to enhance its delivery into cells.
The esterification of glutathione's carboxyl groups to form Glutathione Diethyl Ester significantly increases its lipophilicity, or fat-solubility. This enhanced lipophilic character is a key factor in its ability to be more readily transported across the lipid bilayer of cell membranes. mdpi.com While GSH itself is a hydrophilic molecule and thus has difficulty passing through the cell membrane, the more lipophilic nature of the diethyl ester facilitates its entry into cells. mdpi.com
Studies comparing the cellular uptake of glutathione monoethyl ester (GME) and Glutathione Diethyl Ester have demonstrated the superior transport efficiency of the diester in human cells. nih.gov While both mono- and diesters show similar effects on cellular glutathione levels in mice due to the presence of plasma glutathione diester α-esterase activity that rapidly converts the diester to the monoester, this enzyme is absent in human plasma. nih.govnih.gov Consequently, in human cellular systems, GDE is transported much more effectively than the corresponding monoethyl (glycyl) ester. nih.gov This leads to significantly higher intracellular levels of the monoester when the diester is applied to the cells, which then serves as a reservoir for the sustained production of glutathione. nih.gov
Table 1: Comparative Transport Efficacy of Glutathione Esters in Human Cells
| Compound | Relative Transport Efficacy in Human Cells |
|---|---|
| Glutathione (GSH) | Inefficiently transported pnas.org |
| Glutathione Monoethyl Ester (GME) | Effectively transported ox.ac.uk |
The effective transport of Glutathione Diethyl Ester has been observed across a variety of human cell types. This broad applicability underscores its potential as a glutathione delivery agent. Research has confirmed its efficient uptake in several key cell lines and primary cells. nih.gov
Table 2: Documented Human Cell Types with Efficient Glutathione Diethyl Ester Transport
| Cell Category | Specific Cell Type(s) |
|---|---|
| Blood Cells | Erythrocytes, Peripheral Blood Mononuclear Cells, Purified T cells nih.gov |
| Connective Tissue Cells | Fibroblasts nih.gov |
| Cancer Cells | Ovarian tumor cells (including A2780 and 1A9 lines) pnas.orgnih.gov |
Intracellular Metabolic Conversion to Glutathione
Following its transport into the cell, Glutathione Diethyl Ester must be metabolized to release free glutathione to exert its biological effects. This conversion is a rapid and efficient enzymatic process.
Once inside the cell, the ester bonds of Glutathione Diethyl Ester are hydrolyzed by intracellular enzymes known as carboxylesterases. nih.gov These ubiquitous enzymes catalyze the cleavage of ester bonds, converting the diester first into the glutathione monoethyl ester and subsequently into free glutathione and ethanol (B145695). nih.gov Human cells possess the capability to rapidly convert the imported Glutathione Diethyl Ester into the monoester. nih.gov This process is crucial for the release of functional glutathione within the cellular environment. Carboxylesterases are found in various cellular compartments, with high levels of activity often observed in liver cells. nih.gov
The transport of Glutathione Diethyl Ester into human cells is followed by its rapid conversion to the glutathione monoethyl ester. nih.gov This results in the accumulation of the monoester to levels significantly higher than what is achieved by the direct application of the monoester itself. nih.gov This high intracellular concentration of the monoester creates a sustained-release mechanism, providing the cell with a steady supply of substrate for the generation of glutathione over a period of time. nih.gov The kinetics of this process ensure that glutathione levels can be effectively and lastingly increased within the cell.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Glutathione | GSH |
| Glutathione Diethyl Ester | GDE |
| Glutathione Monoethyl Ester | GME |
| Glutathione Disulfide | GSSG |
| Ethanol | |
| Glutamate (B1630785) | |
| Cysteine |
Interspecies Variations in Esterase Activity and Implications for Research Models
The metabolic fate of glutathione diethyl ester (GDE) is intrinsically linked to the activity of esterase enzymes, which vary significantly across different species. This variation has profound implications for the selection of appropriate animal models in preclinical research. Esterases are a group of hydrolase enzymes responsible for cleaving ester bonds, a critical step in the conversion of the prodrug GDE into its active form, glutathione (GSH).
In mice, plasma possesses a high level of esterase activity, specifically a glutathione diester alpha-esterase, which rapidly hydrolyzes GDE to the glutathione monoethyl ester. nih.gov This efficient conversion means that both the mono- and diethyl esters of glutathione exhibit similar effects on cellular glutathione levels in this species. nih.gov Consequently, mice have been a common model in studies investigating the effects of glutathione esters.
However, a crucial difference exists between mice and humans in this metabolic pathway. Human plasma lacks this specific glutathione diester alpha-esterase activity. nih.gov This absence means that the initial hydrolysis of GDE in humans does not occur as readily in the bloodstream. Instead, GDE is transported into cells more effectively than its monoester counterpart, where intracellular esterases then convert it to the monoester and subsequently to GSH. nih.gov This distinction is vital, as research findings from mouse models may not directly translate to human applications due to these metabolic differences.
The disparities in esterase activity are not limited to plasma. Studies comparing esterase activities in various tissues, such as the skin and liver, across different species like rats, minipigs, and humans, have revealed significant differences. researchgate.net For instance, the efficiency of ester hydrolysis in rat skin is considerably higher than in human or minipig skin. researchgate.net Conversely, minipig skin has been shown to be a more suitable model for human epidermal ester metabolism. researchgate.net
These interspecies differences in esterase expression and activity are a critical consideration for the preclinical evaluation of ester-based prodrugs like GDE. researchgate.netrsc.org The choice of an animal model must be carefully considered, with the understanding that the metabolic profile of the chosen species will significantly influence the observed outcomes. nih.gov For example, hamsters and certain other animals also lack the plasma glutathione diester alpha-esterase, making them potentially more suitable models for studying the effects of GDE in a system that more closely mimics human metabolism. nih.gov
Interactive Table: Interspecies Esterase Activity
| Species | Plasma Glutathione Diester Alpha-Esterase Activity | Key Implications for GDE Research |
| Mouse | High | Rapid conversion of GDE to the monoethyl ester in plasma. nih.gov May not accurately reflect human metabolism of GDE. |
| Human | Lacks this specific enzyme activity | GDE is transported into cells more effectively than the monoester before intracellular hydrolysis. nih.gov |
| Hamster | Lacks this specific enzyme activity | Potentially a more suitable animal model for studying GDE effects in a human-like context. nih.gov |
| Rat | High esterase efficiency in skin microsomes | May not be an ideal model for dermatological studies of ester-based compounds intended for humans. researchgate.net |
| Minipig | Skin esterase activity similar to humans | Considered a valuable model for human epidermal ester metabolism. researchgate.net |
Impact on Intracellular Glutathione Homeostasis
One of the primary biochemical effects of GDE is its ability to effectively increase intracellular concentrations of reduced glutathione (GSH). Glutathione itself is a tripeptide that is not efficiently transported into cells. nih.gov To overcome this limitation, GDE was developed as a more lipophilic prodrug that can more readily cross cell membranes. Once inside the cell, intracellular esterases hydrolyze the ester bonds, releasing GSH. nih.gov
This mechanism allows for the direct replenishment and even augmentation of the cellular GSH pool. This is particularly important in states of GSH depletion, which can occur under conditions of oxidative stress or in certain pathological states. nih.gov Research has shown that GDE is transported into various human cell types, including erythrocytes, peripheral blood mononuclear cells, and fibroblasts, much more effectively than the corresponding monoethyl ester. nih.gov This leads to a rapid intracellular conversion to the monoester, which then serves as a reservoir for the sustained production of GSH. nih.gov
The ability of GDE to bypass the rate-limiting step of de novo GSH synthesis, which is the availability of the precursor amino acid cysteine, makes it a powerful tool for rapidly restoring cellular GSH levels. This has been demonstrated to be beneficial in protecting cells from oxidative damage.
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. nih.govnih.govresearchgate.netresearchgate.net A high GSH/GSSG ratio, typically exceeding 100:1 in a healthy resting cell, is indicative of a reducing environment, which is essential for normal cellular function. nih.gov Conversely, a decrease in this ratio signifies a shift towards a more oxidizing environment, a condition often associated with oxidative stress. nih.gov
By increasing the intracellular pool of GSH, GDE directly influences this crucial ratio. The newly formed GSH can be utilized by various antioxidant systems, including glutathione peroxidases, to neutralize reactive oxygen species (ROS). In this process, GSH is oxidized to GSSG. The GSSG is then recycled back to GSH by the enzyme glutathione reductase, in an NADPH-dependent reaction.
The administration of GDE effectively provides the substrate (GSH) for these antioxidant pathways, thereby helping to maintain a high GSH/GSSG ratio even in the face of increased oxidative challenge. This helps to preserve the cellular redox homeostasis, which is vital for a multitude of cellular processes, including DNA synthesis and repair, protein function, and signal transduction. It is important to note that trifluoroacetic acid (TFA), which may be present as a counter-ion with GDE, has been shown in some experimental systems not to affect the GSH/GSSG ratio. nih.gov
Interactive Table: Impact of GDE on Glutathione Homeostasis
| Parameter | Effect of GDE Administration | Biochemical Rationale |
| Intracellular GSH Levels | Increased | GDE readily crosses cell membranes and is hydrolyzed to GSH by intracellular esterases. nih.gov |
| GSH/GSSG Ratio | Maintained or Increased | The augmented GSH pool helps to buffer against oxidative stress, maintaining a high ratio of reduced to oxidized glutathione. nih.gov |
| Cellular Redox State | Shift towards a more reducing environment | By bolstering the primary cellular antioxidant, GSH, GDE helps to counteract oxidative pressures. |
Interactions with Glutathione-Dependent Enzymatic Systems
Glutathione diethyl ester, by virtue of its ability to augment intracellular glutathione levels, has a significant modulatory effect on the activity of various glutathione-dependent enzymatic systems that are central to cellular antioxidant defense and redox regulation.
Glutathione peroxidases (GPx) are a family of antioxidant enzymes that play a crucial role in protecting cells from oxidative damage by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. nih.gov This catalytic activity is dependent on the availability of reduced glutathione (GSH) as a cosubstrate. nih.gov During the reaction, GSH is oxidized to glutathione disulfide (GSSG).
The administration of GDE, by increasing the intracellular concentration of GSH, can enhance the activity of GPx. With a greater availability of its essential cofactor, GPx can more effectively neutralize harmful reactive oxygen species. This has been observed in various cell types, where an increase in GSH levels is correlated with an increase in the capacity of the GPx system to handle oxidative insults. nih.gov The ability of GDE to support GPx activity is a key mechanism by which it confers cellular protection against oxidative stress.
Glutathione reductase (GR) is another critical enzyme in the glutathione redox cycle. Its primary function is to catalyze the reduction of GSSG back to GSH, thereby regenerating the pool of reduced glutathione available for antioxidant reactions. researchgate.netnih.gov This reaction requires the reducing power of NADPH.
The increased GPx activity, fueled by the GSH derived from GDE, leads to a higher rate of GSSG formation. This, in turn, increases the substrate availability for glutathione reductase, thereby stimulating its activity. The engagement of the GR pathway is essential for maintaining the high GSH/GSSG ratio that is critical for cellular redox homeostasis. nih.govresearchgate.net By providing a sustained source of GSH, GDE ensures that the entire glutathione redox cycle, including both the peroxidase and reductase arms, can function optimally to protect the cell from oxidative damage.
Interactive Table: GDE and Glutathione-Dependent Enzymes
| Enzyme | Role in Glutathione Metabolism | Impact of GDE Administration |
| Glutathione Peroxidase (GPx) | Catalyzes the reduction of peroxides using GSH as a cofactor, producing GSSG. nih.gov | Enhanced activity due to increased availability of its substrate, GSH. nih.gov |
| Glutathione Reductase (GR) | Catalyzes the reduction of GSSG back to GSH, using NADPH. nih.gov | Increased engagement to regenerate GSH from the GSSG produced by GPx activity. nih.gov |
Substrate Specificity for Glutathione S-transferases (GSTs)
Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of electrophilic compounds, rendering them more water-soluble and easier to excrete. The efficacy of this process is dependent on the intracellular concentration of GSH.
Glutathione diethyl ester (TFA) is not known to be a direct substrate for Glutathione S-transferases. Instead, its primary role in the context of GST activity is to serve as a delivery vehicle for glutathione. Once inside the cell, glutathione diethyl ester is hydrolyzed by intracellular esterases to form glutathione monoethyl ester and subsequently glutathione itself. This elevation of the intracellular glutathione pool provides an increased supply of the essential co-substrate for GSTs, thereby enhancing their detoxification capacity.
The interaction can be summarized as an indirect enhancement of GST-mediated detoxification. By increasing the availability of glutathione, the diethyl ester derivative supports the conjugation reactions catalyzed by various GST isoenzymes. These isoenzymes, which include cytosolic, mitochondrial, and microsomal forms, exhibit broad and overlapping substrate specificities for a variety of xenobiotics and endogenous electrophiles. The increased availability of glutathione can be particularly important under conditions of oxidative stress or exposure to toxins, where the demand for GST-mediated detoxification is high.
It is important to note that while glutathione diethyl ester facilitates the function of GSTs by boosting their essential co-substrate, there is no direct evidence to suggest that the esterified form of glutathione is itself recognized and utilized as a substrate by these enzymes. The catalytic activity of GSTs is specific to the thiol group of the cysteine residue within the glutathione molecule, which acts as a nucleophile. The esterification of the glycine (B1666218) and glutamate carboxyl groups in glutathione diethyl ester does not appear to impede its ultimate utility, as these ester groups are efficiently cleaved intracellularly to regenerate the active glutathione molecule.
| Compound Name | Role in GST Interaction |
| Glutathione Diethyl Ester (TFA) | Prodrug that increases intracellular glutathione levels. |
| Glutathione (GSH) | Essential co-substrate for Glutathione S-transferases. |
| Glutathione S-transferases (GSTs) | Enzymes catalyzing the conjugation of glutathione to electrophiles. |
Effects on Glyoxalase I (GLO1) System
The glyoxalase system, comprising the enzymes Glyoxalase I (GLO1) and Glyoxalase II (GLO2), is a critical pathway for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal (B44143), a cytotoxic byproduct of glycolysis. This system is fundamentally dependent on glutathione, which acts as a catalytic co-factor.
Similar to its role with GSTs, glutathione diethyl ester (TFA) is not a direct substrate for Glyoxalase I. Its effect on the GLO1 system is mediated through its intracellular conversion to glutathione. The GLO1 enzyme catalyzes the isomerization of the hemithioacetal, which is formed non-enzymatically from methylglyoxal and glutathione, to S-D-lactoylglutathione. nih.gov
By increasing the intracellular concentration of glutathione, glutathione diethyl ester enhances the capacity of the glyoxalase system to detoxify methylglyoxal. nih.gov A higher availability of glutathione promotes the initial non-enzymatic formation of the hemithioacetal adduct with methylglyoxal, which is the substrate for GLO1. Consequently, the rate of methylglyoxal detoxification is increased, protecting the cell from the damaging effects of this reactive dicarbonyl species, which include the formation of advanced glycation end products (AGEs).
Research has highlighted the importance of maintaining adequate glutathione levels for the proper functioning of the glyoxalase pathway. Studies have shown that depletion of intracellular glutathione impairs the detoxification of methylglyoxal. Therefore, the ability of glutathione diethyl ester to replenish cellular glutathione stores is a key mechanism by which it supports the GLO1 system.
While some derivatives of glutathione esters have been investigated as inhibitors of GLO1, there is no substantial evidence to indicate that glutathione diethyl ester itself acts as an inhibitor. Its role is primarily supportive, ensuring that the glutathione-dependent GLO1 enzyme has a sufficient supply of its essential co-factor to carry out its protective function against cytotoxic aldehydes.
| Compound Name | Role in GLO1 System Interaction |
| Glutathione Diethyl Ester (TFA) | Prodrug that elevates intracellular glutathione concentrations. |
| Glutathione (GSH) | Catalytic co-factor for the Glyoxalase I enzyme. |
| Methylglyoxal | Cytotoxic α-oxoaldehyde detoxified by the glyoxalase system. |
| Glyoxalase I (GLO1) | Enzyme that catalyzes the first step in methylglyoxal detoxification. |
| S-D-Lactoylglutathione | Product of the Glyoxalase I catalyzed reaction. |
Preclinical Research Applications and Mechanistic Investigations of Glutathione Diethyl Ester Tfa
Mitigation of Oxidative Stress in Cell and Tissue Models
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is implicated in a wide range of cellular pathologies. Glutathione (B108866) diethyl ester (TFA) serves as a potent agent to mitigate this stress in various cell and tissue models.
Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)
Glutathione diethyl ester acts as a precursor to glutathione (GSH), which is a primary scavenger of ROS and reactive nitrogen species (RNS) within the cell. youtube.com By efficiently delivering glutathione into cells, the diethyl ester form enhances the cell's capacity to neutralize harmful free radicals. nih.govmedchemexpress.com This is crucial as excessive ROS and RNS can lead to damage of lipids, proteins, and DNA, ultimately causing cellular dysfunction and death. The detoxification process involves the oxidation of GSH to glutathione disulfide (GSSG), a reaction that is fundamental to maintaining cellular redox homeostasis. mdpi.comfrontiersin.org Studies have shown that increasing intracellular GSH levels through precursors can protect against the damaging effects of oxidative agents.
Cellular Viability and Protective Effects in Diverse Cell Lines (e.g., fibroblasts, oocytes, SH-SY5Y cells)
The protective effects of glutathione diethyl ester have been demonstrated across a variety of cell types in preclinical studies. In human fibroblasts, it has been shown to be effectively transported into the cells, where it is converted to glutathione, thereby enhancing the cell's defense against oxidative stress. nih.govnih.gov
In the context of reproductive biology, research on bovine oocytes has highlighted the compound's ability to mitigate the age-related decline in oocyte quality. nih.gov Supplementation with glutathione ethyl ester during in vitro maturation (IVM) reduced ROS levels in oocytes from aged cows and improved their developmental competence. nih.gov Furthermore, it has been shown to protect bovine oocytes from oxidative stress induced by vitrification and warming, preserving mitochondrial distribution and reducing ROS content. nih.gov
Neuroblastoma SH-SY5Y cells, a common model in neuroscience research, have also been a subject of investigation. Studies have shown that elevating intracellular glutathione levels in these cells can offer protection against cytotoxicity induced by peroxynitrite, a potent RNS. nih.gov
| Cell Line | Key Findings | References |
|---|---|---|
| Human Fibroblasts | Efficient transport into cells and conversion to glutathione, enhancing protection against oxidative stress. | nih.govnih.gov |
| Bovine Oocytes | Mitigates age-related decline in quality by reducing ROS. Protects against vitrification-induced oxidative stress. | nih.govnih.gov |
| SH-SY5Y Cells | Increased resistance to peroxynitrite-induced cytotoxicity. | nih.gov |
Regulation of Mitochondrial Redox Balance
Mitochondria are a major source of cellular ROS, and maintaining their redox balance is critical for cellular health. nih.gov Mitochondrial glutathione (mGSH) plays a pivotal role in this process, protecting the organelle from oxidative damage. mdpi.com Depletion of mGSH can lead to mitochondrial dysfunction and increased ROS production. mdpi.com Studies have indicated that exogenous glutathione can restore the redox status of mitochondria. nih.govnih.gov By increasing the availability of its reduced form, glutathione helps to suppress ROS production and lipid peroxidation within the mitochondria. nih.govnih.gov This restoration of mitochondrial redox balance is crucial for maintaining normal cellular function and preventing the initiation of apoptotic pathways.
Exploration in Preclinical Disease Models (Non-Human, In Vitro)
The ability of glutathione diethyl ester to modulate intracellular glutathione levels has made it a valuable tool for investigating the mechanisms of various diseases in preclinical, non-human, in vitro models.
Investigations in Neuroprotection Mechanisms
In the field of neuroprotection, the role of glutathione is of significant interest, particularly in the context of neurodegenerative diseases where oxidative stress is a key pathological feature. nih.gov In vitro models have been instrumental in elucidating these mechanisms. For instance, in models of glutamate-induced oxidative cytotoxicity in neuronal cells, it has been shown that certain neurotransmitters can protect against cell death associated with glutathione depletion. nih.gov Furthermore, research has focused on the enzymatic pathways of glutathione synthesis as a potential therapeutic target. mdpi.com By using compounds like glutathione diethyl ester to manipulate glutathione levels, researchers can investigate the downstream effects on neuronal cell survival and signaling pathways.
Studies in Oncological Research (excluding human trials)
In oncological research, the role of glutathione is complex. While it protects normal cells from oxidative damage, it can also contribute to the resistance of cancer cells to certain therapies. Preclinical in vitro studies have explored the impact of modulating glutathione levels in cancer cell lines. For example, research has investigated the effects of glutathione ester prodrugs on the growth of breast cancer cells. nih.gov These studies aim to understand how targeting glutathione metabolism might be exploited to inhibit cancer cell proliferation. Additionally, the transport of glutathione diethyl ester into human ovarian tumor cells has been observed, suggesting its potential use in studying the role of glutathione in this cancer type. nih.gov
| Research Area | Key Findings | References |
|---|---|---|
| Neuroprotection | Investigating the protective effects of modulating glutathione levels against oxidative stress-induced neuronal cell death. | mdpi.comnih.govnih.gov |
| Oncology | Studying the impact of glutathione modulation on the growth and survival of cancer cells, such as breast and ovarian cancer cell lines. | nih.govnih.gov |
In Vitro Inhibition of Cancer Cell Proliferation
Glutathione diethyl ester has been investigated as a vehicle for delivering compounds that inhibit the growth of cancer cells. Research has shown that diethyl esters of glutathione S-conjugates can induce growth arrest and toxicity in cancer cell lines. nih.gov For instance, studies on human leukaemia 60 cells demonstrated that these esterified derivatives were effective at inhibiting cell proliferation where their unesterified counterparts were not. nih.gov
One study reported that S-p-bromobenzylglutathione diethyl ester, an inhibitor of the enzyme glyoxalase I, showed a median growth inhibitory concentration (IC50) of 8.3 µM in human leukaemia 60 cells. nih.gov Another compound, p-nitrobenzoxycarbonylglutathione diethyl ester, which inhibits glyoxalase II, had an IC50 of 56 µM in the same cell line. nih.gov The esterification to the diethyl form is crucial for the compounds' activity, as the monoethyl ester and unesterified versions were found to be inactive. nih.gov This suggests that the diethyl ester form enhances cellular uptake, allowing the inhibitory conjugates to reach their intracellular targets. nih.govnih.gov
It is important to note that these diethyl ester derivatives also exhibited toxicity towards non-cancerous cells, such as mature human neutrophils, though at higher concentrations. nih.gov The research into these diester derivatives is considered promising for studying the cytotoxicity of glutathione S-conjugates and for the potential development of new cytotoxic agents for cancer therapy. nih.gov The underlying principle is that depleting glutathione (GSH) or inhibiting enzymes that rely on it can disrupt cancer cell proliferation, as many tumors have elevated GSH levels which contribute to their resistance to therapy. nih.govresearchgate.net
Table 1: In Vitro Inhibitory Concentrations of Glutathione Diethyl Ester Conjugates in Human Leukaemia 60 Cells
| Compound | Target Enzyme | Median Growth Inhibitory Concentration (IC50) |
|---|---|---|
| S-p-bromobenzylglutathione diethyl ester | Glyoxalase I | 8.3 µM |
| p-nitrobenzoxycarbonylglutathione diethyl ester | Glyoxalase II | 56 µM |
Data sourced from a study on the in vitro proliferation of human leukaemia 60 cells. nih.gov
Role in Modulating the Tumor Microenvironment Redox Status
The tumor microenvironment (TME) is characterized by a complex and dynamic redox state, which plays a critical role in tumor progression, metastasis, and therapy resistance. nih.gov Glutathione (GSH) is a primary antioxidant in tumors, responsible for neutralizing reactive oxygen species (ROS) and maintaining a reduced intracellular environment that favors cancer cell survival and growth. nih.govnih.gov The ability of some cancer cells to maintain high levels of GSH is linked to increased aggressiveness and drug resistance. nih.gov
Glutathione diethyl ester (GDE) serves as a cell-permeable prodrug that can effectively deliver glutathione into cells. nih.govmedchemexpress.com This mechanism is particularly important in human cells, which lack the plasma enzyme that rapidly breaks down the diester form, allowing GDE to be transported into cells more effectively than the monoester form or glutathione itself. nih.gov Once inside the cell, GDE is converted to glutathione monoethyl ester and subsequently to glutathione, thereby increasing intracellular GSH levels. nih.gov
Research in Metabolic Disease Models
Low levels of glutathione have been associated with a range of chronic, pro-inflammatory conditions, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders. nih.gov Glutathione is a crucial regulator of mitochondrial metabolism and a scavenger of free radicals, meaning its depletion can lead to increased oxidative stress, a key factor in the development of these diseases. nih.gov Consequently, strategies to augment intracellular GSH levels are of significant interest in preclinical research on metabolic diseases.
Glutathione diethyl ester is recognized as a highly effective agent for delivering glutathione into human cells, where it can serve to decrease oxidative stress. nih.gov Its ability to permeate cell membranes and subsequently increase intracellular GSH makes it a valuable tool in laboratory models studying the effects of oxidative damage. nih.govcaltagmedsystems.co.uk For example, a related compound, glutathione ethyl ester, has been shown to improve the developmental competence of bovine oocytes from aged cows by modulating age-related oxidative damage. caltagmedsystems.co.uk
Research in this area often focuses on the hypothesis that restoring GSH levels can lead to improved outcomes. nih.gov While large-scale human trials are limited, studies in animal models and on human cells using GSH precursors or delivery agents like GDE support the idea that GSH augmentation can be beneficial. nih.gov These preclinical investigations are essential for understanding the causative role of GSH deficiency in chronic illnesses and for developing novel therapeutic approaches targeting metabolic dysfunction. nih.gov
Prodrug Applications in Advanced Drug Delivery Systems
The chemical structure of glutathione diethyl ester makes it an effective prodrug for glutathione. nih.gov Glutathione itself has poor membrane permeability, limiting its direct use as a therapeutic agent. nih.gov The esterification of both of glutathione's carboxyl groups to form the diethyl ester significantly increases its lipophilicity, allowing it to be transported into various human cell types—including erythrocytes, fibroblasts, and tumor cells—much more effectively than glutathione or its monoester form. nih.gov
Once inside the cell, intracellular esterases hydrolyze the diethyl ester to the glutathione monoethyl ester, which then provides a sustained source for the intracellular production of glutathione. nih.gov This two-step release mechanism makes glutathione diethyl ester a superior delivery vehicle. nih.govmedchemexpress.com This prodrug approach is fundamental to its application in advanced drug delivery systems designed to manipulate intracellular redox levels for therapeutic or research purposes. nih.gov
Development of Conjugates for Targeted Delivery
The principle of using glutathione derivatives in drug delivery extends to the development of conjugates for targeted therapy. In this approach, a therapeutic agent is linked to a glutathione-based molecule. One area of investigation involves creating glutathione S-conjugates, which are then esterified to enhance cell penetration. nih.gov For example, S-p-bromobenzylglutathione diethyl ester was designed as a cell-permeable prodrug to deliver an inhibitor of the glyoxalase system, which is often upregulated in cancer cells. nih.gov
Another sophisticated strategy involves creating drug conjugates that are sensitive to the high levels of glutathione found within cancer cells. nih.gov These systems can be designed to target specific organelles, like the mitochondria. The conjugate remains stable in the bloodstream but, upon entering a cancer cell, is cleaved by the abundant intracellular GSH, releasing the active drug at the site of action. nih.gov This targeted release mechanism aims to increase the efficacy of the drug against cancer cells, including those that are multi-drug resistant, while minimizing side effects on healthy tissues. nih.gov
Design and Evaluation of Redox-Responsive Release Systems
Redox-responsive drug delivery systems are a cutting-edge area of research that leverages the unique redox environment of specific tissues, such as tumors. nih.gov The concentration of glutathione is significantly higher inside cells compared to the extracellular environment, and this differential is even more pronounced in many cancer cells. nih.govnih.gov This gradient can be exploited to design "smart" drug delivery systems.
These systems often incorporate disulfide bonds (-S-S-) that are stable in the low-GSH extracellular space but are readily cleaved by the high-GSH intracellular environment. nih.gov A therapeutic drug can be encapsulated within a nanoparticle or carrier that is "gated" by molecules attached via these disulfide bonds. When the carrier enters a target cell, the high concentration of GSH breaks the bonds, opening the gate and releasing the drug payload. nih.gov Glutathione diethyl ester, by its function of increasing intracellular GSH, can be used in preclinical models to study and validate the release mechanisms of such redox-responsive systems. nih.gov
Contributions to Protein Folding and Stability Studies
Glutathione plays a well-established role in the correct oxidative folding of proteins, particularly those containing disulfide bonds, within the endoplasmic reticulum. nih.gov However, delivering glutathione effectively into experimental systems for protein refolding can be challenging. Research has led to the development of glutathione ethyl ester (GSHEE), a derivative of glutathione diethyl ester, as a novel and highly efficient protein refolding additive. nih.govelsevierpure.com
This multifunctional additive was created by combining the redox-active glutathione with an amino acid ethyl ester, which acts as an aggregation suppressor. nih.gov In studies involving the refolding of hen egg lysozyme, GSHEE was found to be 3.2-fold more efficient than a standard glutathione redox buffer. nih.govelsevierpure.com A key advantage of GSHEE is its high potency at low concentrations, being more effective than conventional additives by two orders of magnitude. nih.govelsevierpure.com This high efficiency makes it a valuable candidate for use as a refolding additive for a wide range of reduced and denatured recombinant proteins, which are in high demand in genomic and proteomic research. nih.govresearchgate.net The development of GSHEE from glutathione ester chemistry highlights a significant contribution to the field of protein folding and stability. dntb.gov.ua
Table 2: Comparison of Refolding Efficiency for Hen Egg Lysozyme
| Refolding Additive | Relative Refolding Yield Efficiency |
|---|---|
| Standard Glutathione Buffer | 1 |
| Glutathione Ethyl Ester (GSHEE) | 3.2 |
Data sourced from a study on protein refolding reagents. nih.govelsevierpure.com
Investigation of Metabolic Fate and Adduct Formation in Preclinical Systems
The preclinical assessment of Glutathione Diethyl Ester (TFA) involves a detailed examination of its metabolic pathway and its utility in forming adducts for scientific investigation. As a derivative of the endogenous antioxidant glutathione, its primary metabolic role is to deliver glutathione into cells. Furthermore, its structure allows it to act as a trapping agent for reactive electrophilic metabolites generated during the metabolism of other compounds.
Identification of Glutathione-Related Adducts and Metabolites
Glutathione Diethyl Ester (GDE) is designed to be more lipophilic than glutathione (GSH), which facilitates its transport across cell membranes. nih.gov Once inside the cell, it is believed to be sequentially hydrolyzed by intracellular esterases. The primary metabolites are Glutathione Monoethyl Ester (GEE) and subsequently, glutathione itself. nih.gov This intracellular conversion effectively increases the concentration of glutathione, the body's primary non-protein antioxidant. nih.gov
In its role as an investigative tool, GDE and its closely related analogue, glutathione ethyl ester (GSH-EE), are employed to trap reactive metabolites in in vitro systems, such as human liver microsomes. nih.gov These reactive species are often transient and highly reactive electrophiles that, if not detoxified, could bind to cellular macromolecules, leading to toxicity. The trapping of these metabolites by GDE forms stable conjugates, or adducts, which can then be identified and characterized using advanced analytical techniques like mass spectrometry. nih.gov
A key analytical signature in mass spectrometry for the identification of GSH-EE-trapped metabolites is the detection of a deprotonated gamma-glutamyl-dehydroalanyl-glycine ethyl ester anion at a mass-to-charge ratio (m/z) of 300. nih.govresearchgate.net This specific ion confirms that the detected adduct has originated from the glutathione ester trapping agent. Research has demonstrated the effectiveness of this approach in identifying reactive metabolites from a range of compounds. nih.gov
Table 1: Identified Metabolites of Glutathione Diethyl Ester in Preclinical Systems
| Metabolite Name | Abbreviation | Role in Metabolic Pathway |
| Glutathione Monoethyl Ester | GEE | Intermediate metabolite following initial de-esterification of GDE. |
| Glutathione | GSH | Final active product of GDE metabolism, replenishing intracellular stores. nih.gov |
This table outlines the sequential breakdown of Glutathione Diethyl Ester within a cell.
Table 2: Examples of Compounds Whose Reactive Metabolites Are Trapped by Glutathione Esters
| Compound | Class | Reactive Metabolite Trapped By |
| Acetaminophen (B1664979) | Analgesic | Glutathione Ethyl Ester nih.govnih.gov |
| Diclofenac | NSAID | Glutathione / Glutathione Esters nih.gov |
| Carbamazepine | Anticonvulsant | Glutathione Ethyl Ester nih.gov |
| Imipramine | Antidepressant | Glutathione Ethyl Ester nih.govresearchgate.net |
| Ticlopidine | Antiplatelet | Glutathione Ethyl Ester nih.gov |
This table provides examples of drugs whose reactive intermediates have been successfully identified using glutathione ester trapping agents in preclinical studies.
Studies on Reactive Metabolite Trapping and Detoxification Pathways
The use of Glutathione Diethyl Ester in preclinical research is pivotal for understanding detoxification pathways, primarily those mediated by glutathione S-transferases (GSTs). By acting as a surrogate for endogenous glutathione, GDE helps to identify and characterize potentially toxic reactive metabolites. The formation of a GDE-adduct signals the generation of an electrophilic species that would otherwise be detoxified by cellular glutathione. nih.gov
The process involves incubating a test compound with a biological system, such as liver microsomes, in the presence of GDE. If the compound is metabolized to a reactive electrophile, the nucleophilic thiol group of GDE will attack it, forming a stable covalent bond. This prevents the reactive metabolite from binding to cellular proteins and provides a stable molecule for analysis. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique used to analyze these adducts. nih.govsygnaturediscovery.com Specific scanning techniques, such as precursor ion scanning for the characteristic m/z 300 ion of the ethyl ester moiety or neutral loss scanning, enhance the selectivity and sensitivity of detection, allowing for the confident identification of GDE-trapped metabolites even at low concentrations. nih.govresearchgate.net These studies are crucial in drug development to screen for potential bioactivation pathways and to understand the mechanisms of drug-induced toxicities. For instance, the formation of diclofenac-glutathione adducts has been extensively studied to understand the idiosyncratic hepatotoxicity associated with the drug. nih.govresearchgate.netresearchgate.net Similarly, the well-known hepatotoxicity of acetaminophen overdose is due to the depletion of glutathione stores and the subsequent binding of its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), to cellular proteins. nih.govnih.govuqam.ca The use of glutathione esters in in vitro studies helps to mimic and investigate these detoxification and bioactivation pathways.
Advanced Analytical Methodologies for Glutathione Diethyl Ester Tfa Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the molecular analysis of Glutathione (B108866) Diethyl Ester (TFA), providing non-destructive insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Glutathione Diethyl Ester. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed blueprint of the molecule's connectivity and confirms the successful esterification of the glycine (B1666218) and glutamic acid residues.
In a typical ¹H NMR spectrum of Glutathione Diethyl Ester, distinct signals corresponding to the protons of the glutamic acid, cysteine, and glycine moieties, as well as the two ethyl ester groups, would be observed. The integration of these signals provides a quantitative measure of the number of protons in each environment, while the splitting patterns (multiplicity) reveal an atom's proximity to neighboring protons. Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the peptide bonds and the newly formed esters. The presence of trifluoroacetic acid (TFA) as a counter-ion is also considered in spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Glutathione Diethyl Ester
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glutamate (B1630785) α-CH | ~4.0 - 4.5 | ~53 - 55 |
| Glutamate β-CH₂ | ~2.0 - 2.3 | ~26 - 28 |
| Glutamate γ-CH₂ | ~2.4 - 2.6 | ~30 - 32 |
| Cysteine α-CH | ~4.5 - 4.8 | ~54 - 56 |
| Cysteine β-CH₂ | ~2.8 - 3.2 | ~25 - 27 |
| Glycine α-CH₂ | ~3.8 - 4.2 | ~41 - 43 |
| Ethyl Ester (OCH₂) | ~4.1 - 4.3 | ~61 - 63 |
| Ethyl Ester (CH₃) | ~1.2 - 1.4 | ~14 - 15 |
| Amide NH | ~7.5 - 8.5 | N/A |
| Glutamate C=O (Amide) | N/A | ~171 - 173 |
| Glutamate C=O (Ester) | N/A | ~170 - 172 |
Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov For Glutathione Diethyl Ester (TFA), FTIR analysis is critical for confirming the presence of key structural features such as ester and amide groups. researchgate.net
The FTIR spectrum of Glutathione Diethyl Ester would display characteristic absorption bands. The successful esterification is confirmed by the prominent C=O stretching vibration of the ester groups, typically appearing in the range of 1730-1750 cm⁻¹. This is distinct from the C=O stretch of the carboxylic acid in the parent glutathione molecule. The amide bonds of the peptide backbone give rise to characteristic absorptions, including the N-H stretch and the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands.
Table 2: Characteristic FTIR Absorption Bands for Glutathione Diethyl Ester
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 |
| Ester | C=O Stretch | 1730 - 1750 |
| Amide I | C=O Stretch | 1630 - 1695 |
| Amide II | N-H Bend, C-N Stretch | 1510 - 1580 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Ester | C-O Stretch | 1000 - 1300 |
Data adapted from general FTIR correlation tables. upi.edulibretexts.org
UV-Visible Absorption Spectroscopy for Kinetic and Concentration Studies
UV-Visible (UV-Vis) absorption spectroscopy is a valuable method for determining the concentration of Glutathione Diethyl Ester in solution. While the peptide bonds provide some absorbance in the far UV range, the primary application of UV-Vis for this compound is often as a detection method following chromatographic separation.
In kinetic studies, UV-Vis spectroscopy can monitor reactions involving the thiol group or other parts of the molecule, provided there is a change in the chromophoric properties of the reactants or products. For concentration determination, especially in the context of HPLC analysis, detection is commonly set at a low wavelength, such as 214 nm or 215 nm. rsc.orgnih.gov At these wavelengths, the peptide bonds exhibit significant absorbance, allowing for sensitive quantification. A calibration curve is typically generated by measuring the absorbance of several standards of known concentration, and the concentration of an unknown sample is determined by interpolation from this curve.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating Glutathione Diethyl Ester (TFA) from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of Glutathione Diethyl Ester (TFA). researchgate.netvu.nlnih.gov It offers high resolution and sensitivity, making it ideal for separating closely related compounds. hplc.eu The technique involves passing the sample, dissolved in a mobile phase, through a column packed with a stationary phase. The differential interactions of the sample components with the stationary phase lead to their separation.
Reverse-Phase HPLC (RP-HPLC) for Purification and Analytical Quantification
Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis and purification of peptides and related molecules like Glutathione Diethyl Ester. nih.govhplc.eu In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. A common stationary phase is silica (B1680970) that has been modified with C18 alkyl chains. rsc.orgpeptide.com
For analytical quantification, a small amount of the sample is injected onto the column. The components are separated using a gradient of an organic solvent (like acetonitrile) in an aqueous buffer, which typically contains an ion-pairing agent such as trifluoroacetic acid (TFA). peptide.comchromatographyonline.com TFA is crucial as it sharpens the peaks by forming ion pairs with the analyte and neutralizes residual silanol (B1196071) groups on the stationary phase. hplc.eu The separated components are then detected as they exit the column, most commonly by UV-Vis spectroscopy at 214 nm. rsc.org The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. peptide.com
For purification, the same principle is applied on a larger, preparative scale. Fractions corresponding to the desired compound peak are collected, and the solvent is subsequently removed to yield the purified product. rsc.org
Table 3: Typical RP-HPLC Parameters for Analysis of Glutathione Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 250 mm | Provides a nonpolar stationary phase for hydrophobic interaction. hplc.eu |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. peptide.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the compound from the column. peptide.com |
| Gradient | 0% B to 60% B over 20-30 min | Gradually increases elution strength to separate compounds of varying hydrophobicity. rsc.orgpeptide.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. nih.gov |
| Detection | UV at 214 nm or 215 nm | Wavelength for detecting peptide bonds, allowing for sensitive quantification. rsc.orgnih.gov |
| Column Temperature | Room Temperature or controlled (e.g., 25 °C) | Ensures reproducible retention times. chromatographyonline.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites
Hydrophilic Interaction Liquid Chromatography (HILIC) is a significant chromatographic technique for the separation of highly polar compounds that are poorly retained by reverse-phase chromatography. hplc.eu This method is particularly advantageous for analyzing polar metabolites like glutathione and its esters. hplc.euualberta.ca HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small percentage of aqueous buffer. researchgate.netnih.gov This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. uni-regensburg.de
Several HILIC stationary phases are available, including bare silica, amide- and zwitterionic-functionalized supports, each offering different selectivity for polar compounds. researchgate.net For instance, studies comparing different column chemistries have evaluated their effectiveness for separating glutathione derivatives. ualberta.ca While HILIC offers good retention for these polar molecules, challenges exist. A common issue is the poor solubility of highly polar analytes like glutathione in the high-organic-content solvents required for HILIC analysis, which can compromise mass spectrometry sensitivity. ualberta.ca Furthermore, HILIC columns often require long equilibration times to ensure reproducible retention times and good peak shapes. ualberta.ca
| Stationary Phase Type | Key Characteristics for Glutathione Analysis | Reference |
|---|---|---|
| Bare Silica | Provides good retention and resolution for glutathione and related compounds at neutral pH. | researchgate.net |
| Amide | Also offers good retention and resolution (Rs > 1.5) for glutathione metabolites. | researchgate.net |
| BEH HILIC (Ethylene Bridged Hybrid) | Requires long equilibration times for good reproducibility. Sample solubility in high organic content can be a limitation. | ualberta.ca |
| Zwitterionic | May not achieve separation of certain co-eluting metabolites under various conditions. | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in metabolomics, offering high separation efficiency for the comprehensive profiling of small molecules. frontiersin.orgyoutube.com However, GC is limited to analytes that are thermally stable and volatile. uni-regensburg.denih.gov Peptides like glutathione and its esters are non-volatile and must undergo chemical derivatization to increase their volatility before GC-MS analysis. nih.govnih.gov
A common derivatization strategy involves a two-step process: esterification followed by acylation. For example, glutathione dimethyl ester can be derivatized with pentafluoropropionic (PFP) anhydride. nih.govresearchgate.net The resulting derivative exhibits good chromatographic properties and can be detected with high sensitivity using electron-capture negative-ion chemical ionization (ECNICI). nih.gov Researchers have also noted that during derivatization with acidified methanol (B129727), γ-glutamyl peptides like glutathione can undergo an intramolecular conversion to pyroglutamate (B8496135) (5-oxo-proline), which can then be analyzed by GC-MS. nih.gov GC-MS-based metabolomics has been successfully applied to identify disruptions in glutathione metabolism in various biological contexts. frontiersin.orgnih.gov
| Analyte | Derivatization Reagents | GC-MS Ionization Mode | Reference |
|---|---|---|---|
| Glutathione (GSH) | 1. Methanolic HCl (to form dimethyl ester) 2. Pentafluoropropionic (PFP) anhydride | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) | nih.govresearchgate.net |
| γ-Glutamyl Peptides | 1. HCl/CH3OH (conversion to pyroglutamate methyl ester) 2. PFP anhydride | ECNICI | nih.gov |
| General Metabolites | Methoxyamine hydrochloride and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Electron Impact (EI) | frontiersin.org |
Mass Spectrometry for Structural Elucidation and Quantitative Analysis
Mass spectrometry is an indispensable tool for the analysis of glutathione diethyl ester, providing data on molecular weight, structure, and quantity. rass-biosolution.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large and labile molecules like peptides. nih.gov A key feature of ESI is its ability to produce multiply charged ions from a single analyte. uab.edu For a molecule with a molecular weight (M), ESI can generate a series of ions with different numbers of charges (n), such as [M+nH]n+. This results in a series of peaks in the mass spectrum at mass-to-charge ratios (m/z) of (M+n)/n. uab.edu By analyzing the m/z values of successive peaks in the series (e.g., for charge states n and n+1), one can solve a set of simple equations to accurately determine the original molecular weight (M) of the analyte. uab.edu This technique allows for the precise mass determination of proteins and peptides, even with mass analyzers that have a limited m/z range. nih.govuab.edu
| Principle | Example Calculation | Significance |
|---|---|---|
| Generation of a series of multiply charged ions [M+nH]n+ from a single analyte (M). | If peak 1 (m/z = x) corresponds to [M+n]n+ and peak 2 (m/z = y) corresponds to [M+n+1](n+1)+, the charge state 'n' can be calculated as n = (y-1)/(x-y). M can then be solved. | Allows for accurate molecular weight determination of large molecules on instruments with a limited m/z range. uab.edu |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for High-Resolution Analysis
Ultra-Performance Liquid Chromatography (UHPLC), also referred to as Ultra-High Performance Liquid Chromatography (UPLC), operates at significantly higher pressures than conventional HPLC. routledge.com It uses columns packed with smaller particles (typically sub-2 µm), leading to dramatically increased resolution, speed, and sensitivity. nih.govresearchgate.net When coupled with mass spectrometry, UHPLC-MS provides a powerful platform for high-resolution analysis of complex biological samples. springernature.commdpi.com This technique has been extensively used for the analysis of glutathione and its metabolites, allowing for rapid and efficient separation from other endogenous compounds. nih.govresearchgate.netnih.gov The enhanced chromatographic resolution is critical for accurately quantifying metabolites and separating structurally similar isomers. springernature.comhpst.cz UHPLC-MS methods have been developed for the simultaneous quantification of multiple components within the glutathione cycle, demonstrating the technique's utility in systems biology and oxidative stress research. nih.gov
| Parameter | Conventional HPLC | UHPLC/UPLC | Reference |
|---|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm | routledge.com |
| Operating Pressure | ~2,000 - 6,000 psi | ~15,000 - 20,000 psi | routledge.com |
| Analysis Time | Longer | Shorter (often by a factor of up to 10) | nih.gov |
| Resolution/Efficiency | Good | Higher | researchgate.net |
| Sensitivity | Standard | Enhanced | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glutathione Metabolite Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, often performed on a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net In an MRM experiment, a specific precursor ion (e.g., the molecular ion of a glutathione metabolite) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences and providing excellent sensitivity. nih.govresearchgate.net
A novel application relevant to Glutathione Diethyl Ester (GSH-EE) involves its use as a trapping agent for detecting chemically reactive metabolites. nih.govresearchgate.net Reactive metabolites, which can be toxic, are often unstable, but they can be captured by nucleophiles like GSH-EE to form stable adducts. These adducts can then be identified and characterized by LC-MS/MS. nih.gov One such method uses a precursor ion scan for the anion at m/z 300, which corresponds to a characteristic fragment of the GSH-EE moiety, to selectively detect these adducts with less background interference than methods using native glutathione. nih.govresearchgate.net
| Analyte/Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Significance | Reference |
|---|---|---|---|---|
| Glutathione (GSH) | 308.1 | 179.1 | Standard transition for quantifying reduced glutathione. | nih.govnih.gov |
| Glutathione Disulfide (GSSG) | 613.2 | 355.1 | Standard transition for quantifying oxidized glutathione. | nih.govnih.gov |
| GSH-N-ethylmaleimide (GS-NEM) | 433.1 | 304.1 | Quantification of GSH after derivatization to prevent auto-oxidation. | nih.govnih.gov |
| GSH-EE Adducts | Scan for precursor of m/z 300 (negative mode) | - | Selective screening for reactive metabolites trapped by glutathione diethyl ester. | nih.govresearchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Flux and Synthesis Rate Measurements
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) with extremely high precision. ucl.ac.uk When combined with gas chromatography (GC-IRMS), it becomes a powerful tool for metabolic flux analysis (MFA), which quantitatively tracks the flow of atoms through metabolic pathways. nih.gov
To measure the synthesis rate of glutathione, a stable isotope-labeled precursor, such as deuterated glycine ([²H₂]-glycine), is introduced into a biological system (in vivo or in vitro). ucl.ac.uk Over time, this labeled precursor is incorporated into newly synthesized glutathione molecules. By collecting samples at different time points, extracting glutathione, and analyzing its isotopic enrichment using GC-IRMS, researchers can calculate the fractional synthesis rate (FSR) of glutathione. ucl.ac.uk This provides a dynamic measure of glutathione metabolism, offering insights into how cells adapt to conditions like oxidative stress or inflammation, which cannot be obtained from static concentration measurements alone. ucl.ac.uknih.gov
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Tracer Administration | A stable isotope-labeled precursor (e.g., [2H2]-glycine, [13C6]-glucose) is introduced to the biological system. | To label the metabolic pool for the synthesis pathway of interest. | ucl.ac.uknih.gov |
| 2. Sample Collection | Biological samples (e.g., erythrocytes, cells, tissue) are collected over a time course. | To track the incorporation of the label into the target metabolite over time. | ucl.ac.uk |
| 3. Sample Preparation | The metabolite of interest (glutathione) is extracted and derivatized for GC analysis. | To isolate and prepare the analyte for instrumental analysis. | ucl.ac.uk |
| 4. GC-IRMS Analysis | The derivatized sample is analyzed to determine the precise isotopic ratio (e.g., 2H/1H) in the glutathione molecule. | To measure the enrichment of the stable isotope in the final product. | ucl.ac.uknih.gov |
| 5. Calculation | The rate of change in isotopic enrichment is used to calculate the fractional synthesis rate (FSR). | To quantify the dynamic rate of glutathione production. | ucl.ac.uk |
Biochemical Activity and Functional Assays
The functional evaluation of Glutathione Diethyl Ester (TFA) (GDE-TFA) hinges on a variety of biochemical assays designed to quantify its influence on glutathione-dependent enzyme systems and its intrinsic antioxidant capabilities. As a cell-permeable prodrug, GDE-TFA is designed to be transported into cells and subsequently hydrolyzed to release glutathione (GSH). nih.gov Consequently, assays measuring the activity of enzymes that utilize or are regulated by GSH are central to understanding its biochemical impact.
Enzymatic Activity Assays for Glutathione Peroxidase, Reductase, and S-transferase Systems
The glutathione system, a cornerstone of cellular antioxidant defense, comprises several key enzymes whose activities are intrinsically linked to the availability of reduced glutathione (GSH). Assays for these enzymes are critical in evaluating the downstream effects of GDE-TFA supplementation. The primary role of GDE-TFA in this context is to increase the intracellular pool of GSH, which serves as a crucial substrate and cofactor for these enzymes. nih.govnih.gov
Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, using GSH as the reducing substrate, which in turn becomes oxidized to glutathione disulfide (GSSG). nih.gov GPx activity assays typically involve a coupled reaction system. The GSSG produced is recycled back to GSH by glutathione reductase (GR), a process that consumes NADPH. The rate of GPx activity is therefore measured indirectly by monitoring the decrease in NADPH absorbance at 340 nm. nih.gov
Glutathione Reductase (GR): GR is responsible for regenerating GSH from its oxidized form, GSSG, using NADPH as a cofactor. nih.gov The assay for GR directly measures the rate of NADPH consumption by monitoring the decrease in absorbance at 340 nm as GSSG is reduced to GSH. nih.gov An increase in GR activity can be an adaptive response to oxidative stress. nih.gov
Glutathione S-transferase (GST): This superfamily of enzymes catalyzes the conjugation of GSH to a wide range of electrophilic compounds, a critical step in the detoxification of xenobiotics and endogenous metabolites. nih.gov A common GST activity assay uses 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The conjugation of GSH to CDNB, catalyzed by GST, forms a product (S-(2,4-dinitrophenyl)glutathione) that absorbs light at 340 nm. The enzymatic activity is quantified by measuring the rate of increase in absorbance. nih.govnih.gov
Table 1: Principles of Key Glutathione-Related Enzyme Assays
| Enzyme | Principle | Measurement | Wavelength |
|---|---|---|---|
| Glutathione Peroxidase (GPx) | Coupled assay measuring the oxidation of NADPH by Glutathione Reductase, which reduces the GSSG produced by GPx. nih.gov | Decrease in absorbance | 340 nm |
| Glutathione Reductase (GR) | Measures the rate of NADPH consumption during the reduction of GSSG to GSH. nih.gov | Decrease in absorbance | 340 nm |
| Glutathione S-transferase (GST) | Measures the formation of the conjugate between GSH and a substrate like CDNB. nih.gov | Increase in absorbance | 340 nm |
Glyoxalase System Activity Assays
The glyoxalase system is a crucial metabolic pathway responsible for the detoxification of reactive α-oxoaldehydes, most notably methylglyoxal (B44143) (MG), a cytotoxic byproduct of glycolysis. nih.gov This system is critically dependent on GSH and consists of two main enzymes: glyoxalase I (GLO1) and glyoxalase II (GLO2). nih.gov
Glyoxalase I (GLO1): Catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from MG and GSH, into S-D-lactoylglutathione.
Glyoxalase II (GLO2): Catalyzes the hydrolysis of S-D-lactoylglutathione to D-lactate, regenerating the original GSH molecule. profacgen.com
Assays for glyoxalase system activity can monitor either enzyme. A common method for GLO1 involves spectrophotometrically following the formation of S-D-lactoylglutathione at 240 nm. GLO2 activity can be measured by monitoring the hydrolysis of S-D-lactoylglutathione. profacgen.com This hydrolysis regenerates GSH, which can then be quantified by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), forming a yellow product with an absorbance peak at 412 nm. profacgen.com Since GDE-TFA increases intracellular GSH, it directly supports the function of the glyoxalase pathway by providing the necessary catalytic cofactor. nih.govnih.gov
Measurement of Glutathione Synthetase Activity
Glutathione Synthetase is the second of two ATP-dependent enzymes in the de novo synthesis of glutathione. It catalyzes the formation of a peptide bond between the glycine and the cysteine residue of γ-glutamylcysteine to form glutathione. bioassaysys.com Assays to measure the activity of this enzyme typically quantify the rate of GSH production from its substrates, γ-glutamylcysteine and glycine, often using high-performance liquid chromatography (HPLC) or spectrophotometric methods coupled to the detection of the resulting GSH. nih.gov
However, the mechanism of GDE-TFA involves bypassing the de novo synthesis pathway. GDE-TFA is transported into the cell and hydrolyzed by intracellular esterases to form glutathione directly within the cytoplasm. nih.gov Therefore, while assays for glutathione synthetase are vital for studying congenital GSH deficiencies or synthesis inhibition, they are less directly relevant for assessing the primary biochemical activity of GDE-TFA, whose therapeutic principle is to supplement GSH levels independently of the synthesis machinery.
In Vitro Antioxidant Capacity Determination (e.g., DPPH assay)
To assess the direct radical-scavenging ability of a compound, various in vitro antioxidant capacity assays are employed. Among the most common is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov This method utilizes a stable free radical, DPPH•, which has a deep violet color in solution. mdpi.com
The assay principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the DPPH• radical, neutralizing it and causing the solution to lose its color. The change in absorbance, typically measured at 517 nm, is proportional to the amount of radical scavenged. mdpi.com The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH• radicals. A lower IC50 value indicates a higher antioxidant capacity. researchgate.net
The performance of GDE-TFA in such an assay would be compared against a standard antioxidant like Trolox, a water-soluble vitamin E analog. mdpi.com
Table 2: Representative Data for In Vitro Antioxidant Capacity by DPPH Assay
| Compound | IC50 (µM) | Anti-Radical Activity (ARA) (IC50⁻¹) |
|---|---|---|
| Trolox (Standard) | 221 | 0.0045 |
| Glutathione Diethyl Ester (TFA) | Data value | Data value |
| Glutathione (GSH) | Data value | Data value |
Note: This table presents a framework for reporting DPPH assay results. Actual values for Glutathione Diethyl Ester (TFA) would be determined experimentally.
Cell-Based Functional Assays
Cell-based assays are essential for moving beyond biochemical potential to evaluate the efficacy of GDE-TFA in a biological context. These assays determine whether the compound can effectively enter cells, release active glutathione, and elicit a protective functional response, such as mitigating oxidative stress-induced cytotoxicity. nih.gov
Assessment of Cell Viability and Proliferation in Response to Glutathione Diethyl Ester
A primary function of increasing intracellular GSH is to protect cells from damage induced by oxidative stress, thereby preserving their viability and proliferative capacity. nih.gov To test the efficacy of GDE-TFA in this role, cell viability and proliferation assays are conducted, often by exposing cultured cells to an oxidative stressor.
Common methods for assessing cell viability include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of viable cells. nih.gov Cell proliferation can be assessed by direct cell counting using a hemocytometer or automated cell counter over a period of time. researchgate.net
A typical experimental design involves treating cells with a known oxidative agent (e.g., hydrogen peroxide, cumene (B47948) hydroperoxide) in the presence or absence of GDE-TFA. researchgate.net The hypothesis is that pretreatment with GDE-TFA will replenish intracellular GSH stores, enabling the cells to better withstand the oxidative insult and exhibit significantly higher viability and proliferation compared to cells treated with the oxidant alone.
Table 3: Example Data from a Cell Viability Assay
| Treatment Group | Oxidative Stressor | GDE-TFA Concentration | % Cell Viability (relative to untreated control) |
|---|---|---|---|
| Control | None | 0 µM | 100% |
| Stressor Only | Present | 0 µM | 45% |
| GDE-TFA Treatment 1 | Present | 50 µM | 65% |
| GDE-TFA Treatment 2 | Present | 100 µM | 88% |
| GDE-TFA Only | None | 100 µM | 99% |
Note: This table illustrates a potential dose-dependent protective effect of GDE-TFA against oxidative stress-induced cell death. Data are hypothetical and for illustrative purposes.
Quantification of Cellular Uptake and Intracellular Glutathione Levels
The investigation of Glutathione Diethyl Ester (TFA) as a research tool hinges on its ability to effectively cross cell membranes and subsequently augment intracellular glutathione (GSH) concentrations. A variety of advanced analytical methodologies are employed to quantify both the uptake of the ester and the resulting changes in intracellular GSH levels.
Human cells, including erythrocytes, peripheral blood mononuclear cells, fibroblasts, and certain tumor cells, have been shown to transport glutathione diethyl ester much more effectively than the corresponding monoethyl ester. nih.govnih.gov Once inside the cell, glutathione diethyl ester is rapidly hydrolyzed to glutathione monoethyl ester, which then serves as a substrate for the intracellular synthesis of glutathione. nih.govnih.gov This efficient delivery mechanism leads to a significant elevation of intracellular glutathione, a phenomenon that is meticulously quantified using a range of sophisticated techniques. nih.govnih.gov
The primary methods for quantifying intracellular GSH and its oxidized form, glutathione disulfide (GSSG), are based on chromatography, often coupled with mass spectrometry. uni-regensburg.de High-Performance Liquid Chromatography (HPLC) is a widely used technique. mdpi.com To enhance sensitivity and selectivity, especially for the low physiological concentrations of GSSG, pre-column derivatization is often employed. In this approach, thiols like GSH are tagged with a fluorescent molecule, such as monobromobimane (B13751) (mBBr) or o-phthalaldehyde (B127526) (OPA), before chromatographic separation and fluorescence detection. mdpi.commdpi.com To prevent the artificial oxidation of GSH during sample preparation, a critical source of error, alkylating agents like N-ethylmaleimide (NEM) are used to block the reactive thiol group of GSH. mdpi.comnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the direct quantification of GSH and GSSG, often without the need for derivatization. uni-regensburg.denih.gov This powerful technique allows for the accurate measurement of low GSH levels and can distinguish between the analyte and other interfering substances in complex biological matrices like cell lysates. nih.gov Research has demonstrated the development of LC-MS/MS methods with a wide linear dynamic range and a low limit of quantitation, making them suitable for studying GSH depletion and repletion in various experimental models. nih.gov
The following table summarizes and compares common analytical methods for GSH quantification:
Table 1: Comparison of Analytical Methods for Intracellular Glutathione Quantification| Method | Principle | Derivatization | Detection | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Required, e.g., with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) after blocking thiols with iodoacetic acid. uni-regensburg.de | UV-Vis | Widely available instrumentation. | Lower sensitivity compared to other methods; requires derivatization. uni-regensburg.de |
| HPLC-Fluorescence | Chromatographic separation of fluorescently tagged thiols. | Required, e.g., with o-phthalaldehyde (OPA) or monobromobimane (mBBr). mdpi.commdpi.com | Fluorescence | High sensitivity and selectivity. | Derivatization step can add complexity and potential for variability. mdpi.com |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | Not always required, allowing for direct detection. uni-regensburg.denih.gov | Mass Spectrometry | High specificity, high sensitivity, and ability to analyze complex samples directly. nih.gov | Requires sophisticated and expensive instrumentation. mdpi.com |
Studies utilizing these methods have confirmed the efficacy of glutathione esters in elevating intracellular GSH. For instance, research on various human cell lines demonstrated that glutathione diethyl ester is a highly effective delivery agent for increasing intracellular glutathione. nih.govnih.gov
Real-Time Monitoring of Intracellular Redox Status
Beyond simply quantifying GSH levels at discrete time points, understanding the dynamic nature of the intracellular redox environment following the introduction of Glutathione Diethyl Ester (TFA) is crucial. Several advanced methodologies enable the real-time monitoring of the intracellular redox status, particularly the glutathione redox potential (EGSH), which is determined by the ratio of reduced to oxidized glutathione (GSH/GSSG). nih.gov
A prominent strategy involves the use of genetically encoded fluorescent biosensors. nih.govnih.gov Redox-sensitive Green Fluorescent Proteins (roGFPs) are a class of biosensors specifically designed for this purpose. nih.govnih.gov These proteins contain engineered cysteine residues that can form a disulfide bond, altering the protein's fluorescence properties in response to the ambient redox potential. nih.gov To achieve specific and rapid equilibration with the cellular glutathione pool, roGFP2 is often fused with human glutaredoxin-1 (Grx1). nih.gov This Grx1-roGFP2 biosensor allows for the dynamic live imaging of EGSH in different cellular compartments with high temporal resolution and sensitivity, capable of detecting nanomolar changes in GSSG levels within seconds to minutes. nih.gov
The utility of these biosensors has been demonstrated in studies observing real-time redox changes in response to various stimuli, such as growth factor stimulation, mitochondrial depolarization, and immune receptor activation. nih.gov They provide a powerful means to investigate how bolstering GSH levels via glutathione diethyl ester administration impacts cellular redox homeostasis under both normal and stress conditions.
In addition to protein-based sensors, a variety of small-molecule fluorescent probes have been developed for real-time imaging of intracellular glutathione. nih.govacs.org Many of these are ratiometric probes, which exhibit a shift in their fluorescence emission or excitation spectra upon reacting with GSH. acs.org This ratiometric response allows for quantitative measurements that are independent of probe concentration, a significant advantage in complex intracellular environments. nih.gov Probes have been designed with features like extremely fast and reversible responses, enabling the monitoring of GSH fluctuations with a temporal resolution of seconds. acs.org Other advanced techniques, such as 19F-NMR spectroscopy using specialized probes, offer an alternative, non-optical method for the real-time quantification of GSH in living cells, preventing issues like probe leakage or irreversible consumption of intracellular GSH. acs.org
The following table outlines various methodologies for real-time monitoring of the intracellular redox environment:
Table 2: Methodologies for Real-Time Monitoring of Intracellular Redox Status| Methodology | Principle | Measurement | Advantages |
|---|---|---|---|
| Grx1-roGFP2 Biosensor | Genetically encoded fusion protein whose fluorescence properties change based on the formation of a disulfide bond, catalyzed by Grx1 in equilibrium with the GSH/GSSG pool. nih.gov | Glutathione Redox Potential (EGSH). nih.gov | High specificity for the glutathione pool, ratiometric, enables subcellular targeting and dynamic live-cell imaging. nih.gov |
| Chemical Fluorescent Probes | Small molecules that undergo a change in fluorescence (e.g., turn-on or ratiometric shift) upon reaction with GSH. acs.orgnih.gov | Glutathione (GSH) concentration. nih.gov | High sensitivity, rapid response times, and potential for chemical modification to tune properties. acs.org |
| 19F-NMR Spectroscopy | A specialized 19F-labeled probe reversibly reacts with intracellular GSH, allowing for quantification of the adduct and free probe via NMR. acs.org | Glutathione (GSH) concentration. acs.org | Provides atomic-resolution information, avoids optical imaging limitations, and allows for reversible, non-consumptive measurement. acs.org |
These real-time monitoring tools are indispensable for elucidating the intricate and dynamic role that glutathione diethyl ester-mediated GSH replenishment plays in modulating cellular redox signaling and maintaining homeostasis. illinois.edu
Future Research Trajectories and Unexplored Scientific Avenues
Design and Synthesis of Advanced Glutathione (B108866) Diethyl Ester Analogues with Tailored Biological Properties
The synthesis of glutathione analogues is a complex but vital area of research aimed at overcoming the inherent limitations of natural glutathione, such as its susceptibility to enzymatic degradation and restricted cellular uptake. nih.gov Future research will focus on creating advanced Glutathione Diethyl Ester analogues with precisely tailored properties to enhance therapeutic efficacy and target specificity.
Key Research Objectives:
Enhanced Bioavailability: Modifying the ester groups or the peptide backbone to improve absorption, distribution, metabolism, and excretion (ADME) properties.
Targeted Delivery: Incorporating specific ligands or moieties that direct the analogue to particular tissues, cell types, or subcellular compartments (e.g., mitochondria).
Controlled Release: Designing prodrugs that release the active glutathione molecule in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes. rsc.org
Increased Stability: Developing analogues that are more resistant to plasma esterases and peptidases, thereby prolonging their circulation time and therapeutic window.
The synthesis of these novel analogues often involves complex multi-step chemical processes, starting from protected forms of the constituent amino acids (glutamate, cysteine, glycine) or from oxidized glutathione (GSSG) to manage the reactivity of the thiol group. nih.gov
Table 1: Strategies for Advanced Analogue Design
| Strategy | Rationale | Potential Outcome |
| Lipophilic Modifications | Increase membrane permeability. | Improved cellular uptake and bioavailability. |
| Pegylation | Increase hydrodynamic size and shield from enzymes. | Longer plasma half-life, reduced immunogenicity. |
| Mitochondrial Targeting | Conjugation with triphenylphosphonium (TPP) cation. | Direct delivery to mitochondria to combat localized oxidative stress. |
| Enzyme-Cleavable Linkers | Incorporate linkers sensitive to disease-specific enzymes. | Site-specific activation of the glutathione prodrug. |
In-Depth Mechanistic Studies on Intracellular Processing and Subcellular Localization
While it is known that Glutathione Diethyl Ester is more effectively transported into human cells than its monoester counterpart, the precise mechanisms governing its journey within the cell remain an area for intensive investigation. nih.govnih.gov Upon entering the cell, the diethyl ester is rapidly converted to the monoethyl ester, which then serves as a reservoir for the gradual production of glutathione. nih.govnih.gov
Future studies will seek to unravel:
Transport Mechanisms: Identifying the specific transporters or channels responsible for the uptake of Glutathione Diethyl Ester across the plasma membrane and into organelles.
Enzymatic Conversion: Characterizing the intracellular esterases that hydrolyze the ester groups and determining the kinetics of this conversion in different cell types and subcellular locations.
Subcellular Distribution: Quantifying the distribution of the ester and its metabolites within the cytosol, mitochondria, nucleus, and endoplasmic reticulum. nih.gov The redox state and glutathione concentration in these compartments are known to be distinct and critical for their function. nih.govmdpi.com
Regulation of Release: Understanding how cellular redox status and metabolic state influence the rate of glutathione release from its esterified precursors.
These studies will employ advanced live-cell imaging, subcellular fractionation, and mass spectrometry techniques to trace the molecule's path and transformation in real-time.
Integration with Multi-Omics Approaches for Comprehensive Systems Biology Analysis
To fully comprehend the systemic impact of Glutathione Diethyl Ester, future research must move beyond single-pathway analyses and embrace a holistic, systems biology approach. Multi-omics integration—combining genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex network of interactions influenced by modulating intracellular glutathione levels.
Recent studies have already begun to use multi-omics to link glutathione metabolism with conditions like cancer and stem cell aging. frontiersin.orgescholarship.orgmdpi.com Applying this to Glutathione Diethyl Ester intervention can provide a comprehensive picture of its effects.
Potential Research Questions:
How does restoring glutathione levels with its diethyl ester affect global gene expression profiles in cells under oxidative stress?
Which signaling pathways are most sensitive to changes in the glutathione redox state induced by the ester?
Can proteomic analysis identify novel protein targets of S-glutathionylation following treatment?
How does intervention alter the broader metabolic landscape of the cell, beyond the glutathione pathway itself?
This integrated approach will be crucial for identifying biomarkers of response, predicting off-target effects, and understanding the compound's mechanism of action in a systemic context.
Table 2: Multi-Omics Integration in Glutathione Diethyl Ester Research
| Omics Field | Data Generated | Potential Insights |
| Transcriptomics | mRNA expression levels. | Identification of genes and pathways regulated by glutathione status. |
| Proteomics | Protein abundance and post-translational modifications. | Understanding changes in protein function and signaling (e.g., S-glutathionylation). |
| Metabolomics | Quantification of small molecule metabolites. | Mapping the global metabolic rewiring in response to altered redox balance. |
| Genomics | DNA sequence and structure. | Identifying genetic factors that may influence individual responses to therapy. |
Exploration in Emerging Preclinical Models of Redox Imbalance and Cellular Dysfunction
The therapeutic potential of modulating glutathione levels is vast, given its central role in cellular defense. frontiersin.orgnih.gov Glutathione Diethyl Ester has been explored as a tool to mitigate oxidative damage in various contexts. targetmol.com Future research will involve testing its efficacy in more sophisticated and clinically relevant preclinical models.
Emerging Areas of Interest:
Organoid Models: Using patient-derived organoids to study the compound's effect on complex, three-dimensional tissue structures that mimic human diseases like cancer or cystic fibrosis.
Aging and Neurodegeneration: Investigating its ability to counteract age-associated redox imbalance and mitochondrial dysfunction in models of Alzheimer's, Parkinson's, and other neurodegenerative diseases. frontiersin.org
Metabolic Disorders: Exploring its role in mitigating oxidative stress associated with diabetes, non-alcoholic fatty liver disease, and cardiovascular conditions.
Immunomodulation: Examining how replenishing glutathione in immune cells affects their function, potentially enhancing anti-tumor immunity or dampening inflammatory responses.
These advanced models will provide a more accurate prediction of therapeutic potential and help elucidate the compound's role in complex disease pathophysiology.
Development of Novel Analytical Probes and Techniques for Real-Time Monitoring
A significant challenge in glutathione research is the ability to measure its concentration and redox state dynamically and with subcellular resolution in living cells. nih.govnih.gov While existing methods provide valuable snapshots, future progress depends on the development of more advanced analytical tools.
Future Directions in Analytical Chemistry:
Reversible Fluorescent Probes: Creating new generations of probes that can reversibly bind to glutathione, allowing for real-time tracking of its concentration changes during cellular processes. nih.govnih.govbohrium.com
Genetically Encoded Sensors: Engineering fluorescent proteins that respond to the glutathione redox potential (GSH/GSSG ratio), enabling specific targeting to different organelles.
Advanced Mass Spectrometry Imaging: Developing higher-resolution mass spectrometry techniques to map the distribution of Glutathione Diethyl Ester and its metabolites within tissues and single cells.
High-Throughput Screening Assays: Designing assays for rapid screening of new glutathione ester analogues and other molecules that modulate intracellular glutathione levels. mdpi.com
These innovations will be instrumental in answering fundamental questions about subcellular glutathione dynamics and the efficacy of delivery agents like Glutathione Diethyl Ester. nih.gov
Rational Design of Glutathione-Responsive Chemical Systems for Precision Delivery
The significant difference in glutathione concentration between the intracellular (millimolar) and extracellular (micromolar) environments provides a powerful chemical gradient that can be exploited for targeted drug delivery. rsc.org Future research will focus on the rational design of sophisticated delivery systems that use this gradient to release therapeutic payloads precisely within target cells.
Key Design Concepts:
Disulfide-Linked Nanocarriers: Developing nanoparticles, polymers, or liposomes where the therapeutic agent is linked via a disulfide bond. mdpi.com This bond is stable in the oxidizing extracellular space but is rapidly cleaved by the high intracellular glutathione concentration, triggering drug release. mdpi.comrsc.org
Glutathione-Gated Mesoporous Silica (B1680970) Nanoparticles: Capping the pores of drug-loaded silica nanoparticles with molecules attached by disulfide linkers. Intracellular glutathione would cleave the linkers, "uncapping" the pores and releasing the drug.
Responsive Polymer Systems: Synthesizing smart polymers that change their conformation or degrade in response to glutathione, leading to the disassembly of a drug-carrying nanostructure. rsc.org
These glutathione-responsive systems represent a promising strategy for enhancing the therapeutic index of various drugs, particularly in oncology, by minimizing off-target effects and maximizing intracellular drug concentration. mdpi.comrsc.org
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing the cellular uptake efficiency of glutathione diethyl ester (TFA) in vitro?
- Methodological Answer : Cellular uptake studies typically involve incubating cells with radiolabeled glutathione diethyl ester (TFA) and quantifying intracellular glutathione levels via HPLC or mass spectrometry. A standard protocol includes:
Treating cell lines (e.g., P388D cells) with varying concentrations of the ester .
Using inhibitors like probenecid to block organic anion transporters, which helps distinguish passive diffusion from active transport mechanisms .
Validating results with fluorescence-based assays (e.g., monochlorobimane) to measure reduced glutathione (GSH) accumulation post-uptake .
- Key Considerations : Control for ester hydrolysis by extracellular esterases, which may confound uptake measurements. Pre-treatment with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) is advised .
Q. How does glutathione diethyl ester (TFA) compare to other glutathione derivatives (e.g., monoethyl ester) in enhancing intracellular GSH levels?
- Methodological Answer : Comparative studies use:
Dose-response curves to evaluate GSH replenishment rates across derivatives.
Kinetic analysis (e.g., Michaelis-Menten parameters) to assess transport efficiency. For instance, diethyl esters show 2–3× higher cellular uptake than monoesters due to increased lipophilicity .
Toxicity assays (e.g., MTT) to identify concentration thresholds where esters induce cytotoxicity .
- Data Example :
| Derivative | Uptake Rate (nmol/min/mg protein) | Cytotoxicity Threshold (mM) |
|---|---|---|
| Diethyl ester (TFA) | 12.3 ± 1.5 | 5.0 |
| Monoethyl ester | 4.8 ± 0.9 | 3.2 |
Advanced Research Questions
Q. What strategies optimize glutathione diethyl ester (TFA) delivery in protein refolding applications while minimizing disulfide scrambling?
- Methodological Answer :
- Redox Buffer Design : Use glutathione diethyl ester (TFA) in combination with oxidized glutathione (GSSG) at a 10:1 molar ratio to maintain redox potential. This reduces misfolding in inclusion body refolding .
- Additive Screening : Test chaotropes (e.g., arginine) or chaperones (e.g., GroEL) to stabilize folding intermediates. For example, 0.5 M arginine increases refolding yield by 40% in β-lactamase models .
- Validation : Circular dichroism (CD) spectroscopy and enzymatic activity assays confirm correct folding .
Q. How can researchers reconcile contradictory data on glutathione diethyl ester (TFA)’s role in oxidative stress models (e.g., cytoprotective vs. pro-oxidant effects)?
- Methodological Answer : Contradictions arise from:
Cell-Type Specificity : Neuronal cells show cytoprotection at 0.1–1 mM, while hepatic cells exhibit pro-oxidant effects at >2 mM due to ester overload and mitochondrial ROS generation .
Experimental Context : In models co-treated with diethyl maleate (a GSH-depleting agent), the ester’s protective effects are masked. Control for confounding thiol-reactive compounds .
Analytical Precision : Use LC-MS/MS to distinguish between ester-derived GSH and endogenous GSH pools, avoiding spectrophotometric methods prone to interference .
Q. What computational tools predict the stability of glutathione diethyl ester (TFA) in biological matrices for pharmacokinetic studies?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ester hydrolysis rates in serum using tools like GROMACS, incorporating parameters for esterase activity and pH gradients .
- In Silico Metabolism : Software like ADMET Predictor™ estimates cleavage sites and half-life (e.g., predicted t1/2 of 15–30 min in plasma) .
- Validation : Compare simulations with in vitro stability assays using LC-MS to quantify intact ester over time .
Data Contradiction Analysis
Q. Why do studies report varying efficacy of glutathione diethyl ester (TFA) in mitigating drug-induced hepatotoxicity?
- Critical Analysis :
- Dosage Regimens : Studies using pre-treatment (24 hr prior to toxin exposure) show 70–80% protection, whereas co-administration reduces efficacy to 30–40% due to competition for transporters .
- Model Limitations : Primary hepatocytes retain higher esterase activity than immortalized lines, accelerating ester hydrolysis and reducing bioavailability. Use siRNA to knockdown esterases in primary cells for consistent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
